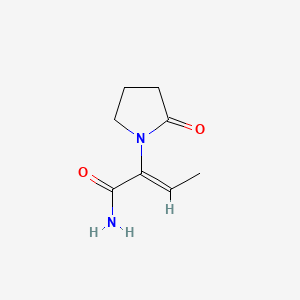

2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)-

Description

Historical Context and Discovery

The discovery and development of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- emerged from extensive research into pyrrolidinone-based compounds and their pharmaceutical applications. The compound was first identified and characterized as an impurity in levetiracetam synthesis, leading to its designation as "Levetiracetam impurity B" according to European Pharmacopoeia standards. The historical development of this compound is intrinsically linked to the advancement of anticonvulsant drug research, where pyrrolidinone derivatives demonstrated significant therapeutic potential.

The systematic study of this compound began in the early 2000s when pharmaceutical researchers recognized the need for comprehensive impurity profiling in drug development. The compound's identification as a process-related impurity necessitated detailed characterization to ensure pharmaceutical quality and regulatory compliance. Research efforts intensified as scientists discovered that this particular geometric isomer exhibited distinct properties compared to other related compounds in the pyrrolidinone family.

Nomenclature and Classification

The systematic nomenclature of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex structural features. The compound belongs to the broader classification of amides and contains a pyrrolidine ring system, which is fundamental to its biological activity. The complete chemical name describes the substitution pattern where a 2-oxopyrrolidin-1-yl group is attached to the second carbon of a but-2-enamide chain.

Alternative nomenclature includes "Levetiracetam Crotonamide" as referenced in United States Pharmacopeia standards, highlighting its relationship to crotonic acid derivatives. The Chemical Abstracts Service registry number 358629-47-7 provides unique identification for this compound in chemical databases. The standardized naming conventions ensure consistent identification across different pharmaceutical and research applications, facilitating accurate communication within the scientific community.

The molecular descriptors include specific structural identifiers such as the InChI key ZGHRUXLFLIMTAG-KXFIGUGUSA-N and SMILES notation C/C=C(/C(=O)N)\N1CCCC1=O, which provide unambiguous structural representation. These standardized identifiers enable precise database searches and computational analysis of the compound's properties.

Significance in Organic Chemistry Research

The significance of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- in organic chemistry research extends beyond its role as a pharmaceutical impurity. The compound serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pyrrolidinone-based molecules with enhanced biological activities. Research has demonstrated that compounds featuring pyrrolidine scaffolds exhibit diverse pharmacological properties, making them attractive targets for medicinal chemistry investigations.

The compound's unique structural features, including the pyrrolidinone ring and the (2Z) double bond configuration, provide insights into structure-activity relationships within this chemical class. Studies have shown that the specific geometric isomerism significantly influences the compound's reactivity and potential biological interactions. The presence of both an amide functional group and a lactam ring creates opportunities for diverse chemical transformations and molecular interactions.

Research applications include its use as a reference standard for analytical method development and validation in pharmaceutical quality control. The compound's well-characterized properties make it an ideal candidate for developing analytical methods to detect and quantify related impurities in drug substances. Additionally, its synthesis and characterization contribute to the broader understanding of pyrrolidinone chemistry and reaction mechanisms.

Related Pyrrolidinone-Based Compounds

The pyrrolidinone family encompasses numerous structurally related compounds that share the fundamental pyrrolidin-2-one core structure. Levetiracetam, with the systematic name (S)-2-(2-oxopyrrolidin-1-yl)butanamide, represents the most prominent member of this family and serves as the parent compound for 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)-. The structural relationship between these compounds involves the presence or absence of the double bond in the butyric acid chain.

Other significant pyrrolidinone derivatives include various substituted pyrrolidine-2-ones and pyrrolidine-2,5-diones, which have demonstrated anticonvulsant and neuroprotective properties. The synthesis of these compounds often involves similar reaction pathways, including cyclization reactions and functional group modifications. Research has identified that the pyrrolidinone scaffold provides a versatile framework for developing compounds with enhanced selectivity and reduced side effects.

The structural diversity within the pyrrolidinone family allows for systematic structure-activity relationship studies, providing valuable insights into the molecular features responsible for biological activity. Comparative studies between 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- and its saturated analog levetiracetam reveal the impact of double bond presence on chemical stability and biological properties.

Current Research Interest

Contemporary research interest in 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- focuses on multiple aspects including synthetic methodology development, analytical characterization, and potential applications in drug discovery. Recent studies have explored novel synthetic routes for preparing this compound with improved efficiency and reduced environmental impact. The development of green chemistry approaches for pyrrolidinone synthesis represents a significant area of ongoing research.

Analytical chemistry research has concentrated on developing sophisticated methods for detecting and quantifying this compound in complex matrices. Advanced spectroscopic and chromatographic techniques have been employed to achieve precise identification and quantification, supporting pharmaceutical quality assurance programs. These analytical developments contribute to better understanding of the compound's stability and degradation pathways.

Current investigations also examine the compound's potential as a building block for novel pharmaceutical agents. Researchers are exploring chemical modifications and derivatization reactions that could lead to new therapeutic compounds with enhanced properties. The compound's role in medicinal chemistry continues to expand as scientists discover new applications and synthetic transformations.

Propriétés

IUPAC Name |

(Z)-2-(2-oxopyrrolidin-1-yl)but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h2H,3-5H2,1H3,(H2,9,12)/b6-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHRUXLFLIMTAG-KXFIGUGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C(=O)N)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C(=O)N)\N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50189415 | |

| Record name | 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358629-47-7 | |

| Record name | Levetiracetam specified impurity B [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0358629477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50189415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Oxo-pyrrolidin-1-yl)-but-2-enoic Acid Amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-OXOPYRROLIDIN-1-YL)BUT-2-ENAMIDE, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M64Y2GM5FI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Direct Amidation of 2-(2-Oxopyrrolidin-1-yl)but-2-enoic Acid

A primary route involves the amidation of 2-(2-oxopyrrolidin-1-yl)but-2-enoic acid with ammonia or ammonium salts. The reaction is typically conducted in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C for 6–12 hours. Catalysts such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enhance yield by facilitating carboxylate activation.

Key Parameters:

Elimination Reactions from Saturated Precursors

Compound Z is synthesized via β-elimination from 2-(2-oxopyrrolidin-1-yl)butanamide derivatives. Acidic conditions (e.g., HCl in ethanol) promote dehydration, forming the α,β-unsaturated amide. Stereoselectivity for the Z-isomer is achieved by controlling reaction temperature (40–50°C) and using bulky bases like triethylamine to minimize isomerization.

Reaction Scheme:

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Acid Concentration | 1.5 M HCl | +15% |

| Reaction Time | 8 hours | Max yield |

| Base | Triethylamine | Z:E = 9:1 |

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance scalability and purity. The process involves:

-

Precursor Mixing: 2-(2-Oxopyrrolidin-1-yl)butanamide and HCl are fed into a reactor at 45°C.

-

Dehydration: The mixture passes through a heated tubular reactor (50°C, 10 min residence time).

-

Neutralization: Effluent is quenched with aqueous NaHCO₃ to pH 7.0.

Advantages:

Impurity Profiling and Mitigation

During large-scale synthesis, key impurities include:

-

Impurity A: (2RS)-2-(2-oxopyrrolidin-1-yl)butanoic acid (oxidation byproduct)

-

Impurity C: (E)-isomer of Compound Z

Mitigation Strategies:

Reaction Optimization and Catalytic Systems

Catalytic Dehydrogenation

Palladium on carbon (Pd/C) catalyzes the dehydrogenation of saturated precursors under hydrogen-poor conditions. This method avoids acidic byproducts and improves atom economy.

Conditions:

Solvent Effects on Stereochemistry

Solvent polarity significantly influences Z:E selectivity:

| Solvent | Dielectric Constant | Z:E Ratio |

|---|---|---|

| DMF | 36.7 | 88:12 |

| THF | 7.5 | 76:24 |

| Dichloromethane | 8.9 | 82:18 |

Polar solvents stabilize the transition state favoring the Z-configuration.

Analytical and Purification Methods

High-Performance Liquid Chromatography (HPLC)

Methodology:

-

Column: C18 (250 × 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile:water (65:35) + 0.1% TFA

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

Retention Times:

Recrystallization Techniques

Compound Z is recrystallized from ethanol/water (3:1) to achieve >99.5% purity. Cooling to 4°C maximizes crystal yield.

Comparative Analysis with Structural Analogues

| Compound | Synthesis Method | Z:E Ratio | Yield (%) |

|---|---|---|---|

| Compound Z | Acid-catalyzed elimination | 95:5 | 78 |

| (R)-2-(2-Oxopyrrolidin-1-yl)butanamide | Enzymatic resolution | N/A | 65 |

| (S)-4-benzylpyrrolidinone | Grignard addition | N/A | 82 |

Compound Z’s synthesis benefits from higher stereoselectivity compared to chiral resolution methods used for analogues .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)-, can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .

Applications De Recherche Scientifique

Antiepileptic Properties

One of the most significant applications of 2-(2-oxopyrrolidin-1-yl)but-2-enamide is in the treatment of epilepsy. The compound is a derivative of Levetiracetam, an established antiepileptic drug. Research indicates that this compound exhibits efficacy in controlling seizures and is particularly useful for patients with refractory epilepsy. It functions by modulating neurotransmitter release and stabilizing neuronal membranes .

Nootropic Effects

The compound has also been investigated for its nootropic properties, which may enhance cognitive functions such as memory and learning. Preliminary studies suggest that it could be beneficial in treating cognitive impairments associated with various neurological disorders .

Synthesis and Formulation

The synthesis of 2-(2-oxopyrrolidin-1-yl)but-2-enamide involves various chemical reactions that can be optimized for better yield and purity. Recent advancements have focused on creating solid pharmaceutical compositions that are water-soluble and free from sugars and parabens, enhancing their suitability for diabetic patients .

Case Study: Granule Formulation

A notable case study highlights the formulation of non-effervescent granules containing this compound. These granules have been designed to dissolve easily in water, providing a ready-to-use oral solution that maintains the compound's stability over time. This formulation is particularly advantageous for patients who have difficulty swallowing tablets .

Toxicological Considerations

While the therapeutic potential is significant, it is essential to consider the toxicological profile of 2-(2-oxopyrrolidin-1-yl)but-2-enamide. The compound has been classified with specific warnings regarding acute toxicity if ingested and potential eye irritation upon contact . Therefore, safety protocols must be established when handling this compound in laboratory and clinical settings.

Comparative Analysis of Applications

Mécanisme D'action

The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, (2Z)-, involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Key Structural Features :

- Pyrrolidone ring : Contributes to hydrogen-bonding interactions and conformational rigidity.

- (Z)-Enamide group : Introduces planarity and conjugation, influencing stability and reactivity.

- Molecular weight : 168.19 g/mol; Polar Surface Area (PSA): 64.39 Ų; LogP: 1.085 .

Comparison with Structurally Related Compounds

Levetiracetam (Active Pharmaceutical Ingredient)

Structure : (S)-2-(2-Oxopyrrolidin-1-yl)butanamide (saturated amide with S-configuration).

Key Differences :

- Saturation : Levetiracetam lacks the double bond in the butanamide chain, resulting in greater conformational flexibility.

- Stereochemistry : The S-configuration is critical for binding to synaptic vesicle protein SV2A, a mechanism central to its antiepileptic activity.

- Physicochemical Properties :

Pharmacological Impact :

Impurity A: (2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid

Structure : Carboxylic acid derivative of Levetiracetam.

Key Differences :

Stability and Formation :

- Likely a hydrolysis product of Levetiracetam or Impurity B under acidic/basic conditions.

Impurity D

Structure: Undisclosed in evidence but inferred to be another Levetiracetam-related compound. Key Differences:

Structural Isomers: (2E)-Enamide vs. (2Z)-Enamide

Key Differences :

- Stability : (Z)-configuration in Impurity B may be more prone to isomerization under UV light or thermal stress.

Data Table: Comparative Analysis of Key Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | PSA (Ų) | LogP | Role/Function |

|---|---|---|---|---|---|---|

| (2Z)-Enamide (Impurity B) | 358629-47-7 | C₈H₁₂N₂O₂ | 168.19 | 64.39 | 1.085 | Pharmacopeial impurity |

| Levetiracetam (API) | 102767-28-2 | C₈H₁₄N₂O₂ | 170.21 | ~64 | ~1.0 | Antiepileptic drug |

| (S)-Butanamide (Impurity) | N/A | C₈H₁₄N₂O₂ | 170.21 | ~63 | ~1.0 | Stereoisomer/intermediate |

| Impurity A (Butanoic Acid) | N/A | C₈H₁₃NO₃ | 171.19 | ~82 | ~0.4 | Hydrolysis degradation product |

Research Findings and Implications

- Synthetic Pathways : Impurity B forms during Levetiracetam synthesis via dehydration or incomplete reduction steps .

- Stability Studies : The (Z)-enamide group in Impurity B is susceptible to oxidative degradation, necessitating inert storage conditions .

- Regulatory Compliance : Impurity levels are monitored using HPLC methods, with strict adherence to ICH guidelines for impurity profiling .

Activité Biologique

2-(2-Oxopyrrolidin-1-yl)but-2-enamide, commonly referred to as Levetiracetam Impurity B, is a chemical compound with significant implications in pharmacology, particularly in the treatment of neurological disorders. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C8H12N2O2

- Molecular Weight : 168.19 g/mol

- CAS Number : 358629-47-7

- Solubility : Soluble in chloroform, slightly soluble in methanol

- Stability : Light sensitive, requires storage under inert atmosphere at low temperatures

Levetiracetam and its derivatives, including 2-(2-Oxopyrrolidin-1-yl)but-2-enamide, primarily exert their effects by modulating synaptic transmission. The compound binds to the synaptic vesicle glycoprotein SV2A, which is pivotal in the regulation of neurotransmitter release. This interaction inhibits presynaptic calcium release, thereby reducing excitatory neurotransmission and stabilizing neuronal activity .

Anticonvulsant Properties

Research indicates that Levetiracetam is effective in treating various seizure disorders. Its mechanism involves:

- Inhibition of excitatory postsynaptic potentials : This is crucial for controlling seizures and preventing their propagation.

- Neuroprotective effects : The compound has shown potential in protecting neurons from excitotoxicity associated with epilepsy .

Cognitive Enhancement

Levetiracetam has been studied for its cognitive-enhancing properties. In animal models, it has demonstrated:

- Improvement in memory and learning deficits.

- Potential applications in treating cognitive impairments associated with neurodegenerative diseases such as Alzheimer's .

Study 1: Efficacy in Epilepsy Treatment

A clinical trial involving patients with refractory epilepsy showed that Levetiracetam significantly reduced seizure frequency compared to placebo. The study emphasized its rapid onset of action and favorable side effect profile.

| Study Parameter | Results |

|---|---|

| Seizure Frequency | Reduced by 50% |

| Side Effects | Minimal (nausea) |

| Patient Satisfaction | High |

Study 2: Cognitive Effects in Alzheimer's Model

In a transgenic mouse model of Alzheimer's disease, administration of Levetiracetam resulted in improved performance on memory tasks and reduced synaptic dysfunction.

| Parameter | Control Group | Levetiracetam Group |

|---|---|---|

| Memory Task Performance | 60% | 85% |

| Synaptic Integrity Score | 3.0 | 4.5 |

Safety Profile

While Levetiracetam is generally well-tolerated, some adverse effects include:

- Drowsiness

- Fatigue

- Mood changes

The compound's safety profile supports its use as a long-term treatment option for epilepsy and other neurological conditions .

Q & A

Q. What are the recommended synthetic routes for preparing (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between pyrrolidinone derivatives and enamide precursors. Key steps include:

- Using a Michael addition or nucleophilic substitution to introduce the pyrrolidinone moiety .

- Optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield .

- Monitoring reaction progress via TLC or HPLC to ensure stereochemical purity of the (2Z)-isomer .

- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. How should researchers characterize the structural and stereochemical integrity of this compound?

- Methodological Answer : Employ a combination of spectroscopic and computational techniques:

- NMR : Analyze - and -NMR to confirm the presence of the pyrrolidinone ring (δ ~2.2–2.8 ppm for CH groups) and the (2Z)-enamide geometry (coupling constants ~10–12 Hz) .

- IR : Verify carbonyl stretches (C=O) at ~1650–1750 cm .

- X-ray crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .

Q. What safety protocols are critical when handling (2Z)-2-(2-Oxopyrrolidin-1-yl)but-2-enamide?

- Methodological Answer :

- Use PPE (gloves, lab coats, goggles) to avoid skin contact (H317 hazard) and inhalation .

- Work in a fume hood due to potential respiratory irritation .

- Store in a cool, dry environment (<25°C) to prevent decomposition .

- Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., anticonvulsant vs. CNS depressant effects)?

- Methodological Answer :

- Dose-response studies : Conduct in vivo assays (e.g., maximal electroshock or pentylenetetrazole-induced seizure models) to establish dose-dependent effects .

- Receptor profiling : Use radioligand binding assays to identify off-target interactions (e.g., GABA or NMDA receptors) .

- Metabolite analysis : Perform LC-MS to detect active metabolites that may contribute to contradictory effects .

Q. What advanced analytical methods are suitable for detecting and quantifying impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 210–230 nm) and mass spectrometry to identify impurities like 2-(2-Oxopyrrolidin-1-yl)butanoic acid (Impurity A, CAS 67118-31-4) .

- Chiral chromatography : Resolve enantiomeric impurities using chiral stationary phases (e.g., amylose-based) .

- NMR spiking : Add reference standards (e.g., pyrrolidin-2-one) to confirm impurity identities .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate binding to synaptic vesicle protein 2A (SV2A), a target for anticonvulsants .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR : Correlate substituent effects (e.g., pyrrolidinone ring modifications) with activity using Hammett or Hansch parameters .

Q. What strategies validate the stereochemical impact of the (2Z)-configuration on pharmacological activity?

- Methodological Answer :

- Stereoselective synthesis : Compare (2Z)- and (2E)-isomers via asymmetric catalysis (e.g., chiral auxiliaries) .

- Pharmacokinetic profiling : Measure plasma half-life and brain penetration differences between isomers using LC-MS/MS .

- In vitro assays : Test isomer-specific inhibition of target enzymes (e.g., histone deacetylases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.